molecular formula C16H19FN4S B4684577 N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea

Cat. No. B4684577
M. Wt: 318.4 g/mol
InChI Key: TWBGTFODVVHAME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is known for its unique properties and potential applications in various fields of research. In

Mechanism of Action

The mechanism of action of N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea is not fully understood. However, it is believed that this compound exerts its antiproliferative activity by inhibiting the activity of specific enzymes involved in cell growth and division. Additionally, this compound has been shown to modulate the expression of various genes involved in cancer progression and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent antiproliferative, anti-inflammatory, and analgesic effects. Additionally, this compound has been found to modulate the expression of various genes involved in cancer progression and inflammation. However, further studies are required to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has several advantages for use in lab experiments. This compound is easy to synthesize and has high purity and yield. Additionally, this compound exhibits potent antiproliferative, anti-inflammatory, and analgesic effects, making it a potential candidate for the treatment of various diseases. However, this compound also has some limitations, including its unknown mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea. One potential direction is to further investigate the mechanism of action of this compound and identify specific targets for its activity. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound. Finally, more research is needed to determine the safety and potential side effects of this compound for use in humans.

Scientific Research Applications

N-allyl-N'-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea has been extensively studied for its potential use in various fields of scientific research. This compound has been found to exhibit potent antiproliferative activity against various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-prop-2-enylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN4S/c1-4-9-18-16(22)19-15-11(2)20-21(12(15)3)10-13-5-7-14(17)8-6-13/h4-8H,1,9-10H2,2-3H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBGTFODVVHAME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)F)C)NC(=S)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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